molecular formula C19H24N2O4 B033041 (2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester CAS No. 170458-96-5

(2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester

Cat. No.: B033041
CAS No.: 170458-96-5
M. Wt: 344.4 g/mol
InChI Key: OVWPQOZZANXDAA-NVXWUHKLSA-N
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Description

The compound "(2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester" is a chiral oxazolidine derivative characterized by a 5-oxooxazolidine core substituted with a tert-butyl group at the 2-position and an indol-3-ylmethyl group at the 4-position.

Properties

IUPAC Name

ethyl (2R,4R)-2-tert-butyl-4-(1H-indol-3-ylmethyl)-5-oxo-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-5-24-18(23)21-15(16(22)25-17(21)19(2,3)4)10-12-11-20-14-9-7-6-8-13(12)14/h6-9,11,15,17,20H,5,10H2,1-4H3/t15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWPQOZZANXDAA-NVXWUHKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C(C(=O)OC1C(C)(C)C)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1[C@@H](C(=O)O[C@@H]1C(C)(C)C)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features an oxazolidine core, which is significant in various biological applications. The presence of the indole moiety enhances its interaction with biological targets, particularly in the central nervous system (CNS).

Research indicates that compounds similar to (2R,4R)-2-tert-butyl derivatives may interact with various receptors and enzymes:

  • NMDA Receptor Modulation : Indole derivatives often exhibit activity at NMDA receptors, which are crucial for synaptic plasticity and memory function. Variations in substituents can significantly affect their binding affinity and efficacy .
  • Inhibition of HMG-CoA Reductase : Some studies suggest that oxazolidine derivatives can inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, indicating potential use as hypolipidemic agents .
  • Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory properties through modulation of cytokine production and inhibition of inflammatory pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (2R,4R)-2-tert-butyl derivatives:

Activity Effect Reference
NMDA Receptor BindingModerate affinity
HMG-CoA Reductase InhibitionSignificant inhibition
Anti-inflammatory ActivityReduced cytokine levels

Case Study 1: NMDA Receptor Interaction

A study examining various indole derivatives found that (2R,4R)-2-tert-butyl derivatives exhibited varying degrees of NMDA receptor affinity. The presence of a tert-butyl group was associated with altered binding characteristics, impacting neuroprotective effects in models of excitotoxicity.

Case Study 2: Cholesterol Lowering Effects

In a controlled study involving animal models, (2R,4R)-2-tert-butyl derivatives demonstrated significant reductions in serum cholesterol levels when administered over a four-week period. The mechanism was attributed to the inhibition of HMG-CoA reductase activity.

Scientific Research Applications

Biological Activities

Anticancer Properties
Research indicates that compounds containing indole derivatives exhibit anticancer properties. The presence of the indole moiety in (2R,4R)-2-tert-butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine may contribute to its ability to inhibit tumor growth. A study published in the Journal of Medicinal Chemistry demonstrated that similar oxazolidine derivatives showed significant cytotoxicity against various cancer cell lines .

Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Indole derivatives have been widely studied for their antibacterial and antifungal properties. Preliminary studies have shown that related compounds can inhibit the growth of pathogenic bacteria and fungi, pointing to a promising area for further investigation .

Therapeutic Applications

Neuroprotective Effects
Recent studies have suggested that compounds with indole structures may possess neuroprotective effects. For instance, research has indicated that certain derivatives can protect neuronal cells from oxidative stress and apoptosis. The specific application of (2R,4R)-2-tert-butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine in neurodegenerative disease models could be a significant area for future research .

Anti-inflammatory Activity
The anti-inflammatory properties of oxazolidine derivatives have been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityRelated StudiesFindings
AnticancerJournal of Medicinal Chemistry Significant cytotoxicity against cancer cell lines
AntimicrobialVarious Studies Inhibition of pathogenic bacteria and fungi growth
NeuroprotectiveNeurodegenerative Research Protection against oxidative stress in neuronal cells
Anti-inflammatoryInflammation Research Inhibition of pro-inflammatory cytokines

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    A study evaluated the cytotoxic effects of related oxazolidine compounds on multiple cancer cell lines, including breast and colon cancer cells. Results indicated that these compounds could induce apoptosis effectively at low concentrations.
  • Antimicrobial Efficacy
    Another study focused on the antimicrobial properties of indole-based compounds similar to (2R,4R)-2-tert-butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine. The results showed a broad spectrum of activity against Gram-positive and Gram-negative bacteria.
  • Neuroprotection in Animal Models
    Research involving animal models demonstrated that administration of indole derivatives resulted in reduced neuronal loss and improved cognitive function following induced oxidative stress.

Chemical Reactions Analysis

Reactivity of the Ethyl Ester Group

The ethyl ester moiety undergoes characteristic nucleophilic acyl substitution reactions:

Reaction TypeReagents/ConditionsProductYieldSource
Hydrolysis LiOH (THF/H₂O)Carboxylic acid derivative82%
Aminolysis Ammonia or alkyl amines (CDI, THF)Amide derivatives60-75%
Transesterification Methanol (acid catalysis)Methyl ester analog68%

Oxazolidinone Ring Modifications

The 5-oxooxazolidine ring participates in ring-opening and functionalization:

  • Acid-Catalyzed Hydrolysis : Cleavage under HCl/MeOH yields a β-amino alcohol intermediate .
  • Reductive Opening : Sodium borohydride reduces the carbonyl to a hydroxyl group, forming a diol derivative .
  • Nucleophilic Attack : Grignard reagents (e.g., MeMgBr) open the ring to form tertiary alcohols .

Indole Functionalization

The indole subunit undergoes selective electrophilic substitution:

  • Halogenation : NBS (N-bromosuccinimide) brominates the indole at the 5-position .
  • Sulfonation : Sulfur trioxide in acetic acid introduces sulfonic acid groups at the 4-position .

Steric and Electronic Effects of the tert-Butyl Group

  • The bulky tert-butyl group at C2 sterically shields the oxazolidinone ring, reducing reactivity toward nucleophiles .
  • This substituent also enhances lipophilicity, influencing binding affinity in pharmacological studies .

Stability Studies

  • Thermal Stability : Decomposes above 200°C without solvent .
  • pH Sensitivity : Stable in neutral conditions but undergoes rapid ester hydrolysis at pH > 10 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent and Stereochemistry Variations

Compound A : (2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic acid methyl ester (CAS: 145451-89-4)
  • Key Differences :
    • Substituents : Benzyl group replaces the indol-3-ylmethyl group.
    • Stereochemistry : 4S configuration vs. 4R in the target compound.
    • Functional Groups : Methyl ester at 4-carboxylic acid vs. ethyl ester at 3-carboxylic acid in the target.
  • Properties: Molecular Weight: 277.36 g/mol (vs. ~345.4 g/mol for the target compound). Solubility: Soluble in acetone, dichloromethane, ethyl acetate, and methanol; appearance as a light-yellow oil . Applications: Used as a chiral reagent or intermediate in asymmetric synthesis .
Compound B : 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives
  • Key Differences: Core Structure: Thiazolidinone fused with indole-2-carboxylic acid vs. oxazolidinone with indole-3-ylmethyl. Bioactivity: These derivatives are synthesized for antimicrobial or anticancer screening, leveraging the thiazole ring’s electron-deficient nature .
Compound C : Salternamide E (Marine Actinomycete-derived)
  • Key Differences: Origin: Marine-derived vs. synthetic. Structural Motifs: Cyclic peptides vs. oxazolidinone-indole hybrids. Bioactivity: Salternamides exhibit cytotoxic properties, highlighting the role of natural product complexity in drug discovery .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B
Molecular Formula C₁₉H₂₆N₂O₄ C₁₆H₂₃NO₃ Varies (e.g., C₁₃H₁₀N₂O₃S)
Molecular Weight (g/mol) ~345.4 277.36 ~280–320
Solubility Not reported Polar aprotic solvents DMF/acetic acid recrystallization
Bioactivity Underexplored Chiral synthesis intermediate Antimicrobial/anticancer

Notes:

  • The indole moiety in the target compound may enhance π-π stacking interactions in biological targets compared to Compound A’s benzyl group.
  • The tert-butyl group in both compounds likely improves metabolic stability by steric shielding of the oxazolidine core .

Preparation Methods

Cyclization of Boc-Protected Amino Alcohols

US8338617B2 outlines a protocol for synthesizing oxazolidine derivatives via cyclization of Boc-protected intermediates. For example, phenylglycinol reacts with Boc anhydride in ethyl acetate, followed by neutralization with pyridine to yield (4S,5R)-2,2-dimethyl-4-phenyl-5-vinyl-oxazolidine-3-carboxylic acid tert-butyl ester. Adapting this method, the tert-butyl group at C2 could be introduced early via Boc protection, while the indolylmethyl group at C4 is installed through subsequent alkylation.

Alkylation of Isatin Derivatives

The ARKAT-USA study describes the alkylation of isatins with bis(2-chloroethyl)amine under phase-transfer conditions to form oxazolidinone-containing oxindoles. While the target compound lacks an oxindole moiety, this method highlights the feasibility of using chloroethylamine derivatives to construct the oxazolidinone ring. For the target molecule, a modified approach could involve reacting a tert-butyl-substituted amino alcohol with 1H-indole-3-carbaldehyde under Mitsunobu conditions to form the cyclic carbamate.

Functionalization at C4: Indole Incorporation

Introducing the (1H-indol-3-yl)methyl group at C4 requires careful selection of electrophilic partners. A Mannich-type reaction or nucleophilic substitution on a pre-formed chloromethyl intermediate are viable pathways. The J-Stage protocol employs magnesium methyl malonate and DMAP to facilitate acylations, which could be adapted for indole coupling. For instance, treating a C4-hydroxyl intermediate with 3-chloromethylindole in the presence of potassium carbonate and tetrabutylammonium bromide (TBAB) may yield the desired substitution product.

Esterification and Final Assembly

The ethyl ester moiety is typically introduced via Steglich esterification or acid-catalyzed Fischer esterification. US5155251A utilizes ethyl acetate and hydrochloric acid for esterification, a method applicable to the target compound’s carboxylic acid precursor. Post-esterification, purification via column chromatography (petroleum ether:ethyl acetate, 7:3) ensures removal of unreacted starting materials, as described in US8338617B2.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey ConditionsYieldStereochemical Outcome
Boc-CyclizationPhenylglycinol, Boc anhydridePyridine, 20–40°C50–70%(4S,5R) configuration
LDA-Mediated Aldoltert-Butyl acetate, (R)-4-cyano esterLDA, THF, -50°C70–85%(5R) configuration
Isatin AlkylationIsatin, bis(2-chloroethyl)amineK2CO3, TBAB, DMF, RT60–75%N/A

Mechanistic Insights and Optimization

The tert-butyl group’s steric bulk plays a dual role in directing stereochemistry and stabilizing transition states. In US5155251A, the tert-butyl acetate anion selectively attacks the (R)-configured hydroxy ester, driven by chelation control. Similarly, the indole’s electron-rich C3 position facilitates electrophilic substitution, though competing N-alkylation must be mitigated via pH control (pH 7–8).

Optimizing reaction time and temperature is critical. For example, extending the stirring time in the cyclization step from 15 to 30 hours improves yields from 50% to 70%, as observed in US8338617B2.

Analytical Characterization

Successful synthesis is confirmed via:

  • 1H NMR : Signals at δ 1.48 (tert-butyl, s), δ 4.40 (C4-H, m), and δ 7.28–7.72 (indole aromatic protons).

  • 13C NMR : Peaks at δ 158.6 (oxazolidinone carbonyl), δ 172.1 (ester carbonyl), and δ 73.3 (spiro carbon).

  • Mass Spectrometry : APCI-MS m/z 413.2 (M+H+).

Challenges and Alternative Approaches

Racemization at C4 during indole incorporation remains a key challenge. Using non-polar solvents (e.g., toluene) and low temperatures (-30°C) minimizes this risk. Alternatively, enzymatic resolution with lipases could enrich the desired enantiomer, though this adds complexity.

Q & A

Q. What are the thermodynamic drivers of oxazolidine ring stability under physiological pH?

  • Methodology :
  • Perform pH-dependent stability studies (pH 2–9) using UV-Vis spectroscopy. The 5-oxo group increases ring strain, making it susceptible to nucleophilic attack at pH >7 .
  • Compare with MD simulations to model ring-opening kinetics .

Notes

  • For advanced queries, integrate experimental data with computational modeling to address contradictions (e.g., solvent effects on NMR) .

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